molecular formula C31H33N3O9 B8113900 DBCO-PEG3-CH2CO-NHS ester

DBCO-PEG3-CH2CO-NHS ester

Cat. No.: B8113900
M. Wt: 591.6 g/mol
InChI Key: BUKCMSLZFYEMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-PEG3-CH2CO-NHS ester is a versatile and widely used compound in drug research and development. It contains several functional groups, including a dibenzylcyclooctyne group, a polyethylene glycol linker, and an N-hydroxysuccinimide ester group. These functional groups make this compound an excellent tool for drug delivery and bioconjugation applications. The dibenzylcyclooctyne group allows for rapid and selective coupling to azide-containing molecules through a highly specific click chemistry reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG3-CH2CO-NHS ester involves the reaction of dibenzylcyclooctyne with polyethylene glycol and N-hydroxysuccinimide. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, under mild conditions. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG3-CH2CO-NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include primary amines, secondary amines, and amino-modified surfaces.

    Click Chemistry Reactions: Common reagents include azide-containing molecules.

Major Products Formed

Mechanism of Action

The mechanism of action of DBCO-PEG3-CH2CO-NHS ester involves the formation of covalent bonds with target molecules. The N-hydroxysuccinimide ester group reacts with primary and secondary amines to form stable amide bonds, while the dibenzylcyclooctyne group undergoes strain-promoted alkyne-azide cycloaddition with azide-containing molecules. These reactions enable the efficient and precise labeling of biomolecules, facilitating their detection and analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DBCO-PEG3-CH2CO-NHS ester is unique due to its combination of functional groups, which provide several advantages:

This compound stands out as a valuable tool in drug research and development, offering unique properties and versatile applications across various scientific fields.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O9/c35-27(32-15-16-40-17-18-41-19-20-42-22-31(39)43-34-29(37)13-14-30(34)38)11-12-28(36)33-21-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22H2,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKCMSLZFYEMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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